molecular formula C11H13FOS B13529958 1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one

1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one

Cat. No.: B13529958
M. Wt: 212.29 g/mol
InChI Key: UBUSYUBJNNKRSB-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one is an organic compound characterized by the presence of a fluorophenyl group, a propylthio group, and an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 3-fluorobenzaldehyde with propylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often require acidic or basic conditions and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Medicine: Explored for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the propylthio group modulates its chemical reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-3-fluorophenyl)ethan-1-one: Similar in structure but contains a chloro group instead of a propylthio group. It is used in organic synthesis and has different chemical reactivity.

    1-(4-Bromo-3-fluorophenyl)ethan-1-ol: Contains a hydroxyl group instead of a ketone group. It is used as a reference standard in pharmaceutical testing.

Uniqueness

1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one is unique due to the presence of both a fluorophenyl group and a propylthio group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C11H13FOS/c1-2-6-14-8-11(13)9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3

InChI Key

UBUSYUBJNNKRSB-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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